1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone
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Overview
Description
1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the triazole ring: This step involves the reaction of the pyridazinone intermediate with ethyl and methylsulfanyl substituents under specific conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridazinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor site, blocking the action of a natural ligand and thereby modulating a biological response.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone
- 2-(4-chlorophenyl)-1H-imidazo(4,5-b)phenazine 5,10-dioxide
- 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane
Uniqueness
This compound stands out due to its unique combination of a pyridazinone core and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-3-20-14(17-18-15(20)23-2)13-12(22)8-9-21(19-13)11-6-4-10(16)5-7-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXSFVREPRRBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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